molecular formula C11H15NO2S B2514771 N-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide CAS No. 885458-45-7

N-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide

Cat. No. B2514771
M. Wt: 225.31
InChI Key: NDIHTLBDPMZCKH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzothiophene derivatives often involves reactions with carboxylic acids or their derivatives, as well as other organic reagents. For example, the synthesis of 3-chloro-N'-(2-hydroxy-6-pentadecylbenzylidene)benzothiophene-2-carbohydrazide was achieved by reacting 2-hydroxy-6-pentadecylbenzaldehyde with 3-chloro-1-benzothiophene-2-carboxylic acid hydrazide in the presence of glacial acetic acid in ethanol . This suggests that similar methods could potentially be applied to synthesize the compound .

Molecular Structure Analysis

X-ray diffraction analysis is a common technique used to determine the molecular and crystal structure of benzothiophene derivatives. For instance, a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide was analyzed using X-ray single crystal diffraction, indicating that it crystallizes in a triclinic system . Similarly, the molecular structure of N-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide could be elucidated using such techniques.

Chemical Reactions Analysis

Benzothiophene derivatives can undergo various chemical reactions, including interactions with organic reagents to form new compounds. For example, novel thiophene derivatives were synthesized by initial reactions of 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide with different organic reagents . This indicates that the compound of interest may also react with various reagents to form a range of derivatives with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiophene derivatives can be influenced by their molecular structure. For instance, the crystal habits of N-(4-trifluoromethylphenyl)-4-hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamide were found to significantly affect its biological properties, despite having identical molecular and crystal structures . This suggests that the physical form of N-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide could also influence its biological activity.

Scientific Research Applications

Antibacterial and Antifungal Activities

Studies have shown that derivatives of the mentioned compound exhibit significant antibacterial and antifungal properties. For instance, thiophene-3-carboxamide derivatives have demonstrated activity against various microbial strains. These compounds’ molecular structures, including the presence of an intramolecular N-H...N hydrogen bond, play a crucial role in their biological activities by locking the molecular conformation and reducing conformational flexibility (Vasu et al., 2005).

Cytostatic, Antitubercular, and Anti-inflammatory Effects

Further research into azomethine derivatives of similar compounds has predicted cytostatic, antitubercular, and anti-inflammatory activities. Optimization of synthesis methods and high-performance liquid chromatography (HPLC) analysis of these compounds allows for the identification of promising pharmacological agents with high purity levels, indicating potential applications in developing treatments for cancer, tuberculosis, and inflammation (A. Chiriapkin, I. Kodonidi, M. Larsky, 2021).

Antitumor Activity

New derivatives synthesized from similar compounds have been investigated for their antitumor effects. Some compounds have shown a significant ability to inhibit the growth of human tumor cells in vitro, suggesting a promising avenue for the development of new anticancer agents. The synthesis of these compounds involves traditional methods of organic synthesis, and their antitumor activity is assessed through international scientific programs, highlighting their potential as innovative anti-cancer agents (Y. Ostapiuk, D. A. Frolov, V. Matiychuk, 2017).

Antimicrobial Evaluation and Docking Studies

The synthesis of thiophene-2-carboxamides and their evaluation in antimicrobial activities have been complemented by docking studies to explore their interaction with biological targets. Such research provides insight into the structural requirements for antimicrobial efficacy and could lead to the development of novel antimicrobial agents with improved activity profiles (Sailaja Rani Talupur, K. Satheesh, K. Chandrasekhar, 2021).

Serotonin Antagonist and Anti-anxiety Activities

Compounds derived from N-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide have been evaluated for serotonin antagonist and anti-anxiety activities. Their synthesis involves reactions with different organic reagents, and pharmacological screenings have shown them to possess activities comparable to or exceeding those of standard drugs used for similar purposes. This indicates their potential for development into new therapeutic agents for treating anxiety and related disorders (A. Amr, M. Sherif, M. Assy, M. Al-Omar, Islam Ragab, 2010).

properties

IUPAC Name

N-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2S/c13-6-5-12-11(14)10-7-8-3-1-2-4-9(8)15-10/h7,13H,1-6H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDIHTLBDPMZCKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=C(S2)C(=O)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide

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